molecular formula C15H17NO B1330059 2-(4-Benzyloxy-phenyl)-ethylamine CAS No. 51179-05-6

2-(4-Benzyloxy-phenyl)-ethylamine

Cat. No. B1330059
CAS RN: 51179-05-6
M. Wt: 227.3 g/mol
InChI Key: MKKMZZXGIORPMU-UHFFFAOYSA-N
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Description

“2-(4-Benzyloxy-phenyl)-ethylamine” is a chemical compound with the molecular formula C15H16O2 . It is also known by other names such as “2-(4-Benzyloxyphenyl)ethanol” and "2-(4-(Benzyloxy)phenyl)ethanol" .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study reports a simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency . Another study reports the synthesis of a new chalcone derivative using a Claisen-Schmidt condensation reaction .


Molecular Structure Analysis

The molecular structure of “2-(4-Benzyloxy-phenyl)-ethylamine” is characterized by the presence of a benzene ring attached to an ethylamine group via a benzyloxy group . The exact mass and monoisotopic mass of the compound are 228.115029749 g/mol .


Physical And Chemical Properties Analysis

The compound “2-(4-Benzyloxy-phenyl)-ethylamine” has a molecular weight of 228.29 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 5 .

Future Directions

While specific future directions for “2-(4-Benzyloxy-phenyl)-ethylamine” are not mentioned in the available literature, similar compounds have been studied for their potential therapeutic applications .

properties

IUPAC Name

2-(4-phenylmethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c16-11-10-13-6-8-15(9-7-13)17-12-14-4-2-1-3-5-14/h1-9H,10-12,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKMZZXGIORPMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50276793
Record name 2-(4-benzyloxy-phenyl)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzyloxy-phenyl)-ethylamine

CAS RN

51179-05-6
Record name 2-(4-benzyloxy-phenyl)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 51179-05-6
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Synthesis routes and methods I

Procedure details

A solution of the product of Step B (1.06 g; 4.15 mmol) in anhydrous THF (20 ml) was added drop wise to a suspension of LiAlH4 (0.52 g; 13.7 mmol) in anhydrous THF (10 ml) over a period of 1 h at room temperature with vigorous stirring. After additional stirring for 2 h, the reaction mixture was quenched with H2O (1 ml), followed by 10% NaOH (2 ml) and H2O (1 ml). This was stirred for additional 30 min and precipitate formed was filtered off, washed with CH2Cl2 (3×20 ml) and combined filtrates were evaporated to dryness to give the crude title compound (0.71 g; 75%), as a creamy foam, which was used in the next step without further purification. 1H-NMR (CDCl3) 1.5 (broad s, 2H+H2O); 2.71 (tr, 2H, J=6.8 Hz); 2.94 (tr, 2H, J=6.8 Hz); 5.04 (s, 2H); 6.17-6.84 (m, 3H); 7.17-7.43 (m, 6H).
Quantity
1.06 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

LAH (2.82 g, 0.15 mol, 1.5 eq) was dissolved in THF (50 ml), and to this solution was added dropwise a THF solution (50 ml) of 4-benzyloxyphenyl-acetonitrile (11.1 g, 0.05 mol, 1.0 eq) under ice-cooling. After the completion of the dropwise addition, the mixture was refluxed under heating for 1.5 hours. The reaction mixture was cooled to room temperature, and a saturated aqueous sodium sulfate solution (about 40 ml) was added under ice-cooling. After filtration through Celite, the filtrate was concentrated under reduced pressure. The obtained residue was purified by column chromatography (chloroform/methanol=10/1) to give 2-(4-benzyloxyphenyl)ethylamine (2.02 g, 17.9%) as colorless needles.
Name
Quantity
2.82 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
11.1 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

2-(4-(Phenylmethoxy)phenyl)ethylamlne. Lithium aluminum hydride (8.48 g, 223 mmol) was suspended in dry diethyl ether (600 mL). 1-(2-Nitroethenyl)-4-(phenylmethoxy)benzene (13.9 g, 55 mmol) was extracted into this mixture using a Soxhlet apparatus. The mixture was boiled under reflux for 16 h. Water (7.38 mL) was added, followed by aqueous sodium hydroxide (20%; 5.53 mL) and water (27.8 mL). The suspension was filtered. The solvent was evaporated from the filtrate under reduced pressure to give 2-(4-(phenylmethoxy)phenyl)ethylamine (11.25 g, 91%).
Quantity
8.48 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step Two
Name
Quantity
7.38 mL
Type
reactant
Reaction Step Three
Quantity
5.53 mL
Type
reactant
Reaction Step Four
Name
Quantity
27.8 mL
Type
reactant
Reaction Step Five
Quantity
600 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Benzyloxy-phenyl)-ethylamine
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2-(4-Benzyloxy-phenyl)-ethylamine
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2-(4-Benzyloxy-phenyl)-ethylamine
Reactant of Route 6
2-(4-Benzyloxy-phenyl)-ethylamine

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